molecular formula C15H21NO3 B5316605 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Número de catálogo B5316605
Peso molecular: 263.33 g/mol
Clave InChI: YPULJABOHAOAPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as MBMD, is a novel spirocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MBMD has a unique chemical structure that makes it a promising candidate for the development of new drugs for various diseases.

Aplicaciones Científicas De Investigación

8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antifungal activities. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has shown potential in treating cardiovascular diseases and diabetes.

Mecanismo De Acción

The mechanism of action of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it is believed that 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its pharmacological effects by modulating various signaling pathways in the body. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses and fungi by interfering with their life cycle.
Biochemical and Physiological Effects
8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to improve insulin sensitivity and glucose uptake in cells. Furthermore, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been found to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of using 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments include the complex synthesis process and the lack of understanding of its mechanism of action.

Direcciones Futuras

There are several future directions for the study of 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is to further investigate its mechanism of action and signaling pathways in the body. Another direction is to explore its potential applications in treating other diseases such as autoimmune disorders and infectious diseases. Furthermore, the development of new synthetic routes for 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane could lead to the production of more potent and effective analogs. In conclusion, 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a promising compound that has the potential to be developed into new drugs for various diseases.

Propiedades

IUPAC Name

8-[(3-methoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-17-14-4-2-3-13(11-14)12-16-7-5-15(6-8-16)18-9-10-19-15/h2-4,11H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPULJABOHAOAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-methoxybenzaldehyde (10.0 g, 73.4 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (21.0 g, 146.9 mmol), sodium triacetoxyborohydride (31.1 g, 146.9 mmol), and acetic acid (4.4 mL, 73.45 mmol) in 1,2-dichloroethane (100 mL), was stirred at ambient temperature. After 19 h, a 2 N aqueous sodium carbonate solution (220 mL) was added portionwise. After stirring for 15 min, the aqueous layer was separated and extracted with methylene chloride (200 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to provide 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (16.0 g, 82%) as a yellow oil: 1H NMR (CDCl3, 400 MHz) δ 7.27-7.20 (m, 1H), 6.93-6.88 (m, 2H), 6.79 (dd, J=2.4, 8.2 Hz, 1H), 3.94 (s, 4H), 3.82-3.78 (m, 3H), 3.50 (s, 2H), 2.56-2.47 (m, 4H), 1.74 (t, J=5.6 Hz, 4H); ESI MS (m/z) 264 [M+H].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-methoxybenzaldehyde (10.0 g, 73.4 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (10.5 g, 73.4 mmol), sodium triacetoxyborohydride (20.2 g, 95.3 mmol), and acetic acid (4.2 mL), in methylene chloride (400 mL), was stirred at ambient temperature. After 19 h, a 2 N aqueous sodium carbonate solution (220 mL) was added portionwise. After stirring for 15 min, the aqueous layer was separated and extracted with methylene chloride (100 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulfate and concentrated in vacuo to provide 8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane (18.3 g, 95%) as a yellow oil: 1H NMR (CDCl3, 500 MHz) δ 7.25-7.19 (m, 1H), 6.91-6.89 (m, 2H), 6.80-6.77 (m, 1H), 3.94 (s, 4H), 3.80 (s, 3H), 3.50 (s, 2H), 2.53-2.49 (m, 4H), 1.76-1.72 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.